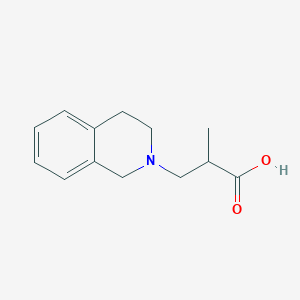
Ácido 2-metilpropanoico 3-(3,4-dihidroisoquinolin-2(1H)-il)
Descripción general
Descripción
Aplicaciones Científicas De Investigación
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
Target of Action
The primary target of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism . This has been measured by the inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . The compounds showed good cellular potency, but amide analogues were more effective than predicted by the cellular assay .
Análisis Bioquímico
Biochemical Properties
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potent inhibitor of aldo-keto reductase family 1 member C3 (AKR1C3), an enzyme involved in the metabolism of steroids and prostaglandins . The interaction between 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid and AKR1C3 is characterized by the binding of the compound’s carboxylate group to the oxyanion hole of the enzyme, while the dihydroisoquinoline moiety fits into a hydrophobic pocket . This binding inhibits the enzyme’s activity, thereby affecting the metabolic pathways it regulates.
Cellular Effects
The effects of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid on various cell types and cellular processes are profound. By inhibiting AKR1C3, this compound can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of AKR1C3 can lead to reduced levels of certain steroids and prostaglandins, which in turn can affect cell proliferation, apoptosis, and inflammation . These changes can have significant implications for diseases such as cancer, where AKR1C3 is often overexpressed.
Molecular Mechanism
At the molecular level, 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid exerts its effects primarily through enzyme inhibition. The compound binds to the active site of AKR1C3, occupying the oxyanion hole with its carboxylate group and fitting its dihydroisoquinoline moiety into a hydrophobic pocket . This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity. Additionally, this inhibition can lead to downstream effects on gene expression, as the reduced levels of steroids and prostaglandins can alter the transcription of genes involved in cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of AKR1C3, resulting in prolonged effects on cellular function
Dosage Effects in Animal Models
The effects of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits AKR1C3 without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings suggest a threshold effect, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations.
Metabolic Pathways
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is involved in metabolic pathways regulated by AKR1C3. By inhibiting this enzyme, the compound affects the metabolism of steroids and prostaglandins, leading to altered levels of these metabolites . The compound may also interact with other enzymes and cofactors involved in these pathways, further influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, such as the cytoplasm and nucleus, where it can exert its inhibitory effects on AKR1C3 . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with AKR1C3 . It may also be transported to the nucleus, where it can influence gene expression by modulating the levels of steroids and prostaglandins . The compound’s localization is likely directed by specific targeting signals and post-translational modifications that facilitate its transport to these compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
Introduction of the Propanoic Acid Side Chain: The propanoic acid side chain can be introduced through a Friedel-Crafts acylation reaction, where the isoquinoline core reacts with a propanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using high-throughput screening to identify the best catalysts and reaction conditions, as well as scaling up the reaction to industrial-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound is a potent and selective inhibitor of the enzyme aldo-keto reductase AKR1C3, which is of interest in cancer research.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds have shown antifungal activity and are being explored as potential antifungal agents.
3,4-Dihydroisoquinoline-2(1H)-carboxamide derivatives: These compounds have demonstrated antidepressant and anticonvulsant activities.
Uniqueness
3-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpropanoic acid is unique due to its specific structure, which allows it to interact with different molecular targets and pathways compared to other similar compounds. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Propiedades
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10(13(15)16)8-14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFXKPZBHPXTBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC2=CC=CC=C2C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451833.png)
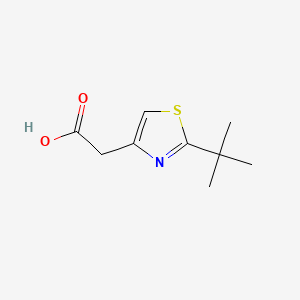

![1-[2-(1H-pyrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1451839.png)
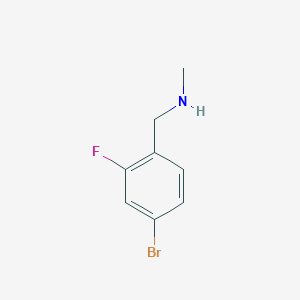
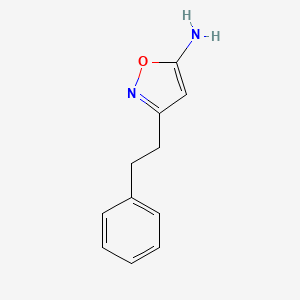
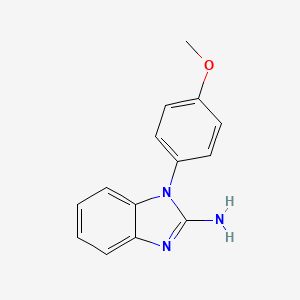
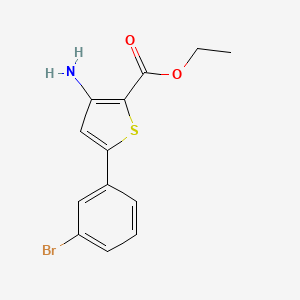

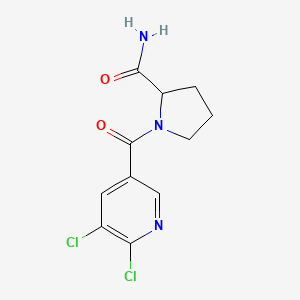
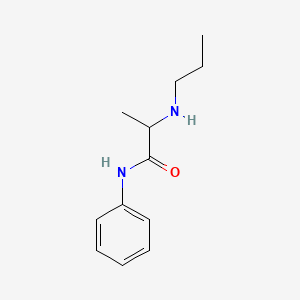
![2-(4-Methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1451851.png)
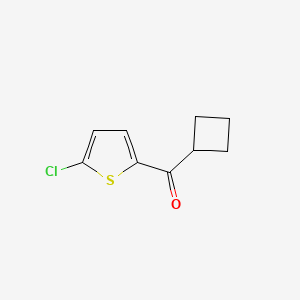
![N-[4-(piperazin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1451855.png)
